![molecular formula C40H30N4O4 B303182 2,2'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B303182.png)
2,2'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is a chemical compound that has been a focus of scientific research in recent years. It is a potential drug candidate that has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 2,2'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation, and to activate the Nrf2 pathway, which is involved in cellular antioxidant defense.
Biochemical and Physiological Effects:
2,2'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation in animal models. It has also been found to improve cognitive function and reduce the risk of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,2'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Future Directions
There are several future directions for the research of 2,2'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione). One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, more research is needed to determine its efficacy and safety in human trials.
In conclusion, 2,2'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is a promising drug candidate that has shown potential in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to determine its efficacy and safety in human trials.
Synthesis Methods
The synthesis of 2,2'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) involves several steps. The first step is the synthesis of 2-phenylpyrimidine-4,6-diol, which is then converted to 2-phenylpyrimidine-4,6-dicarboxylic acid. The second step involves the synthesis of dibenzylamine, which is then reacted with 2-phenylpyrimidine-4,6-dicarboxylic acid to form the final product.
Scientific Research Applications
2,2'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) has been studied extensively for its potential use in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. The compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also shown potential in the treatment of Alzheimer's and Parkinson's diseases.
properties
Product Name |
2,2'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) |
|---|---|
Molecular Formula |
C40H30N4O4 |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
4-[4-[6-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-2-phenylpyrimidin-4-yl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C40H30N4O4/c45-37-32-24-6-7-25(18-24)33(32)38(46)43(37)28-14-10-21(11-15-28)30-20-31(42-36(41-30)23-4-2-1-3-5-23)22-12-16-29(17-13-22)44-39(47)34-26-8-9-27(19-26)35(34)40(44)48/h1-17,20,24-27,32-35H,18-19H2 |
InChI Key |
YQFAJACRDLAQJE-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C5=CC(=NC(=N5)C6=CC=CC=C6)C7=CC=C(C=C7)N8C(=O)C9C1CC(C9C8=O)C=C1 |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C5=CC(=NC(=N5)C6=CC=CC=C6)C7=CC=C(C=C7)N8C(=O)C9C1CC(C9C8=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



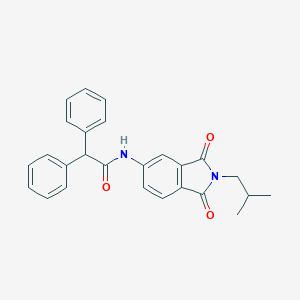
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide](/img/structure/B303100.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide](/img/structure/B303103.png)

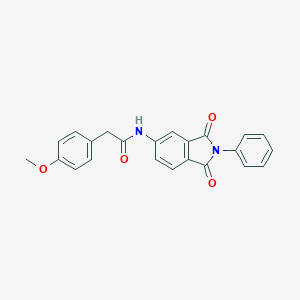
![2-(3,4-dimethylphenoxy)-N-(6-{[(3,4-dimethylphenoxy)acetyl]amino}-2-pyridinyl)acetamide](/img/structure/B303108.png)
![1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B303110.png)
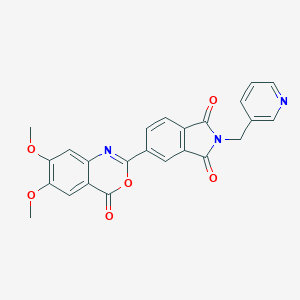
![2-[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303112.png)
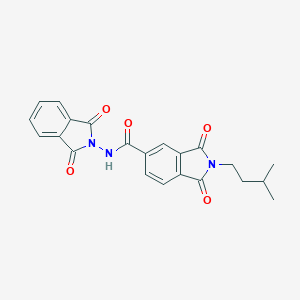
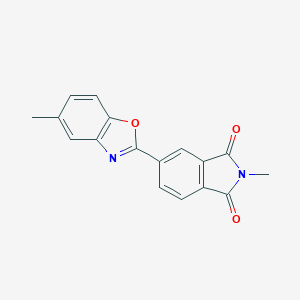
![S-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl] ethanethioate](/img/structure/B303120.png)
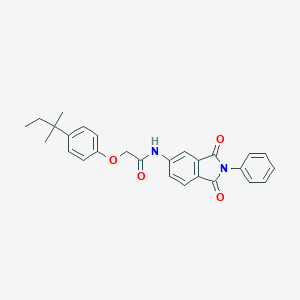
![2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B303123.png)